molecular formula C21H24N2O2 B259037 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide

2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide

Cat. No. B259037
M. Wt: 336.4 g/mol
InChI Key: BBCDFPWAZJKTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPQP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPQP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. MPQP has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MPQP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). MPQP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, MPQP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as SOD and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using MPQP in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antioxidant properties. Another advantage is its potential role in the treatment of neurodegenerative disorders. However, one limitation of using MPQP in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

For research on MPQP include investigating its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of MPQP and to determine its efficacy and safety in humans. In addition, studies are needed to investigate the potential of MPQP as a lead compound for the development of new anti-inflammatory, analgesic, and antioxidant drugs.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide has been achieved using different methods. One such method involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with 3-amino-4-methylbenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield MPQP.

Scientific Research Applications

MPQP has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. MPQP has also been shown to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O2/c1-14(2)20(24)22-18-11-5-9-17(13-18)21(25)23-12-6-10-16-8-4-7-15(3)19(16)23/h4-5,7-9,11,13-14H,6,10,12H2,1-3H3,(H,22,24)

InChI Key

BBCDFPWAZJKTHI-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=CC=C3)NC(=O)C(C)C

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC(=CC=C3)NC(=O)C(C)C

Origin of Product

United States

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